

Unveiling Antibacterial Agent 167: A Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 167

Cat. No.: B15138722

[Get Quote](#)

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of a Promising Antigonococcal Compound

Introduction

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One such promising avenue is the targeting of bacterial carbonic anhydrases (CAs), enzymes crucial for the metabolic and physiological processes of various pathogens. This technical guide delves into the discovery and origin of **Antibacterial Agent 167**, also identified as compound 13, a novel inhibitor of pathogenic bacterial carbonic anhydrases with demonstrated activity against *Neisseria gonorrhoeae*. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the agent's genesis, key experimental data, and the methodologies employed in its initial characterization.

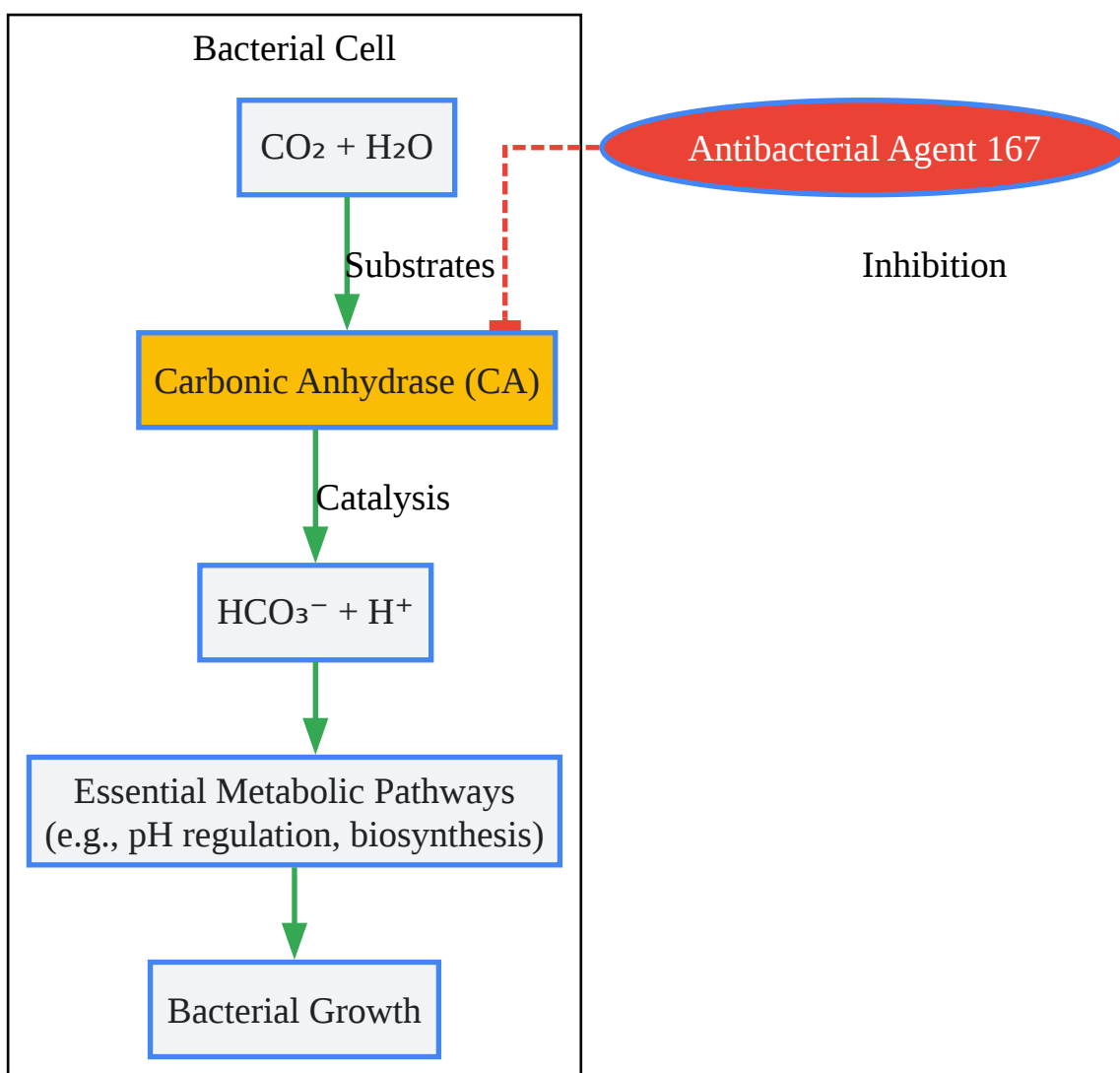
Discovery and Origin

Antibacterial Agent 167 emerged from a focused investigation into monothiocarbamates (MTCs) as a class of inhibitors targeting bacterial carbonic anhydrases. The discovery was the result of a collaborative effort by a team of researchers from the University of Florence in Italy and Purdue University and Virginia Polytechnic Institute and State University in the United States. Their findings were published in the *Journal of Enzyme Inhibition and Medicinal Chemistry* in 2023.^{[1][2][3][4]}

The research aimed to explore alternatives to the well-established sulfonamide-based carbonic anhydrase inhibitors. The team synthesized a panel of monothiocarbamates and evaluated their inhibitory activity against carbonic anhydrases from pathogenic bacteria, specifically *Neisseria gonorrhoeae* (α -NgCA) and vancomycin-resistant *Enterococcus faecium* (α -EfCA and γ -EfCA). Among the synthesized compounds, compound 13, now known as **Antibacterial Agent 167**, was identified as a potent inhibitor of α -NgCA and, significantly, was the only compound in the series to exhibit noteworthy antibacterial activity against clinical isolates of *N. gonorrhoeae*.^{[1][2][3]}

Mechanism of Action: Targeting a Key Bacterial Enzyme

Antibacterial Agent 167 exerts its antibacterial effect by inhibiting bacterial carbonic anhydrase.^{[5][6]} This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$). This reaction is fundamental for various physiological processes in bacteria, including pH homeostasis, biosynthetic pathways, and overall metabolism. By blocking the function of carbonic anhydrase, **Antibacterial Agent 167** disrupts these essential processes, ultimately leading to the inhibition of bacterial growth. The targeted nature of this inhibition presents a promising strategy to combat bacteria, potentially with a lower propensity for the development of resistance compared to conventional antibiotics.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **Antibacterial Agent 167**.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial study on **Antibacterial Agent 167** (compound 13).

Table 1: Carbonic Anhydrase Inhibition Data

This table presents the inhibition constants (K_i) of **Antibacterial Agent 167** against various human and bacterial carbonic anhydrase isoforms. Lower K_i values indicate more potent

inhibition.

| Isoform | Organism | K _i (μM) |
|---------|-----------------------|---------------------|
| hCA I | Homo sapiens | >10 |
| hCA II | Homo sapiens | 8.95 |
| α-NgCA | Neisseria gonorrhoeae | 0.367 |
| α-EfCA | Enterococcus faecium | 0.300 |
| γ-EfCA | Enterococcus faecium | 0.417 |

Data sourced from Giovannuzzi et al., 2023.

Table 2: Antibacterial Activity against Neisseria gonorrhoeae

This table shows the Minimum Inhibitory Concentrations (MICs) of **Antibacterial Agent 167** required to inhibit the growth of different clinical isolates of *N. gonorrhoeae*.

| <i>N. gonorrhoeae</i> Strain | MIC (μg/mL) |
|------------------------------|-------------|
| GC001 | 32 |
| GC002 | 16 |
| GC003 | 64 |
| GC004 | 32 |

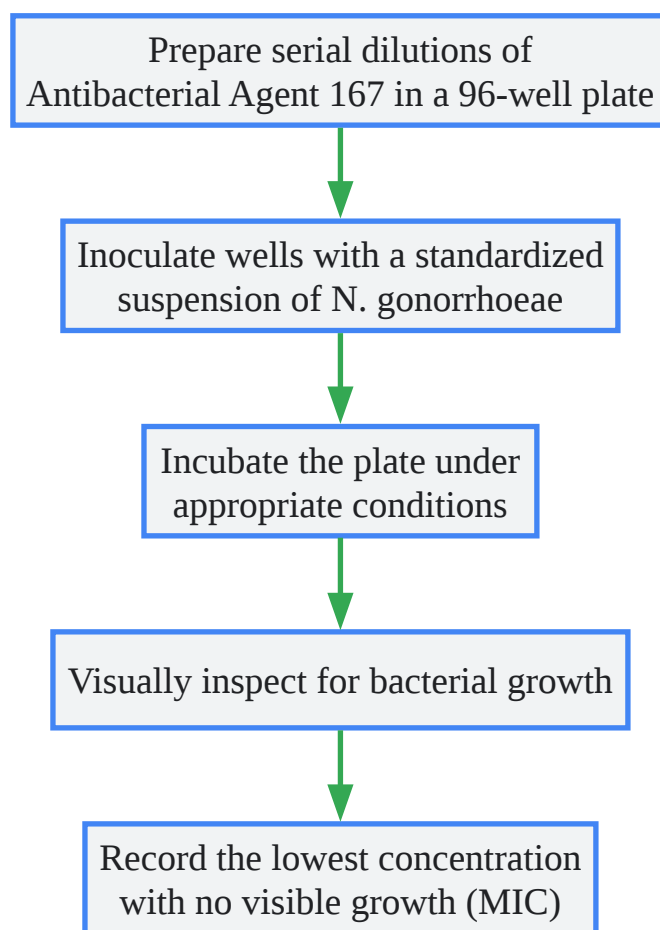
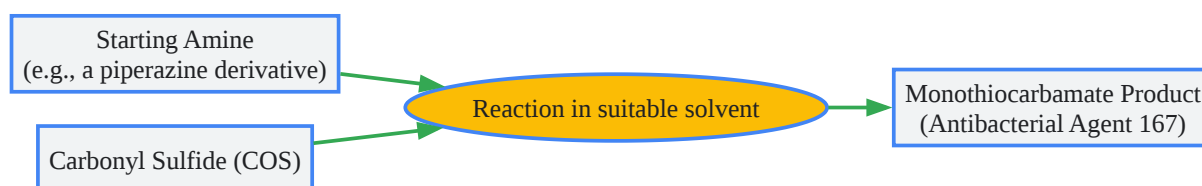
Data sourced from Giovannuzzi et al., 2023.

Experimental Protocols

The following sections detail the methodologies used in the discovery and characterization of **Antibacterial Agent 167**.

Synthesis of Antibacterial Agent 167 (Compound 13)

The synthesis of monothiocarbamates, including compound 13, generally follows a procedure involving the reaction of a primary or secondary amine with carbonyl sulfide (COS). While the specific, detailed synthesis protocol for compound 13 is proprietary to the original research, a general workflow can be inferred.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Antibacterial Agent 167: A Novel Carbonic Anhydrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138722#antibacterial-agent-167-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com